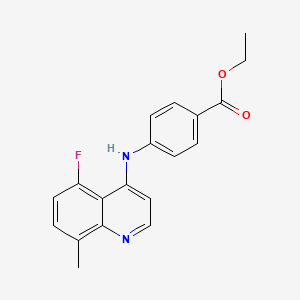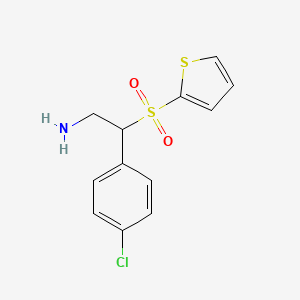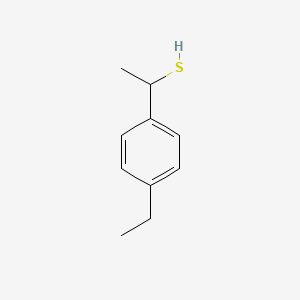
2-Amino-3-(1-methylcyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1-methylcyclopropyl)propanoic acid: (S)-2-(Fmoc-amino)-3-(1-methylcyclopropyl)propanoic acid , is a compound with the following chemical properties:
IUPAC Name: (S)-2-(9H-fluoren-9-ylmethoxy)-3-(1-methylcyclopropyl)propanoic acid
CAS Number: 2350203-57-3
Purity: 97% (HPLC)
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is the Fmoc-based solid-phase peptide synthesis (SPPS) . Here are the key steps:
Protection: The amino group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group.
Coupling: The protected amino acid is coupled to a resin-bound linker using standard peptide coupling reagents.
Deprotection: The Fmoc group is removed, exposing the amino group.
Cyclization: The cyclopropyl ring is formed by intramolecular cyclization.
Final Deprotection: Any remaining protecting groups are removed.
Industrial Production:
While industrial-scale production methods may vary, the SPPS approach can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as a building block in peptide synthesis.
Biology: Investigated for its role in protein structure and function.
Industry: May find use in materials science or catalysis.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific context (e.g., as part of a peptide or drug). It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-amino-3-(1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2-3-7)4-5(8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
GXUBADBLASILKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one](/img/structure/B12121173.png)
![7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one](/img/structure/B12121174.png)

![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide](/img/structure/B12121190.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12121204.png)

![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)

![(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12121229.png)



![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
